Isotopic Purity and Mass Shift
17-O-Methyl Boldenone-d3 provides a +3 Da mass shift relative to the unlabeled analyte, achieved through three deuterium atoms on the 17-O-methyl group . This mass difference is sufficient to separate the internal standard signal from the analyte while maintaining near-identical retention time, a critical requirement for accurate matrix effect correction [1]. The isotopic purity is specified as >99.5 atom% D, minimizing cross-talk between analyte and internal standard channels .
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | +3 Da mass shift; >99.5 atom% D isotopic purity |
| Comparator Or Baseline | Unlabeled 17-O-Methyl Boldenone (MW 300.44); typical D-labeled standards 98 atom% D |
| Quantified Difference | 3 Da vs 0 Da; ≥1.5% higher isotopic purity |
| Conditions | Vendor certificate of analysis; LC-MS/MS method development |
Why This Matters
The +3 Da mass shift and high isotopic purity ensure minimal isotopic cross-contamination and accurate quantification, preventing false negative or overestimated results in regulatory residue testing.
- [1] Cerilliant Corporation. Evaluation of LCMS/MS scrambling ratios for deuterium-labeled steroids. AACC Annual Meeting, 2011. View Source
